大豆皂苷元A

描述

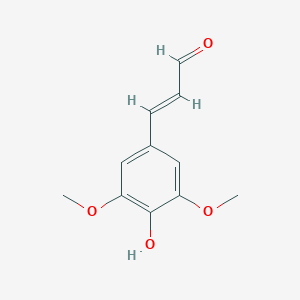

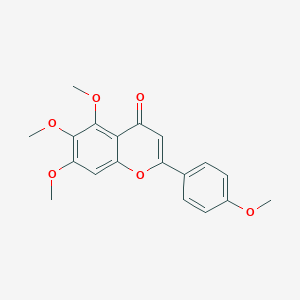

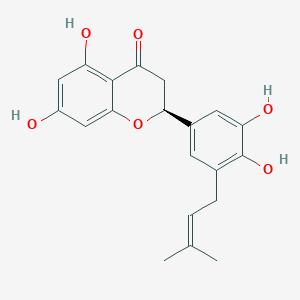

Soyasapogenol A is a pentacyclic triterpenoid compound derived from soybeans. It is an aglycone of group A saponins, which are known for their influence on the flavor of soy products. Soyasapogenol A is characterized by its oleanane skeleton with hydroxy groups at the 3β, 21β, 22β, and 24-positions .

科学研究应用

化学: 它被用作合成其他三萜类化合物的先驱。

作用机制

大豆皂苷元A 通过多个分子靶点和途径发挥其作用:

生化分析

Biochemical Properties

Soyasapogenol A is involved in various biochemical reactions. It is biosynthesized by the hydroxylation of β-amyrin at C-22 and C-24 . An additional hydroxylation at C-21 distinguishes soyasapogenol A from soyasapogenol B . The enzymes involved in these reactions include cytochrome P450 genes (CYP93E1) that have the ability to hydroxylate the C-24 position of β-amyrin and sophoradiol .

Cellular Effects

Soyasapogenol A has been shown to have various effects on different types of cells. For instance, it has been reported to have potent growth inhibitory effects on wild type p53 deficient cancer cells . It targets CARF, leading to transcriptional upregulation of p21WAF1 (an inhibitor of cyclin-dependent kinases) and downregulation of its effector proteins, CDK2, CDK-4, Cyclin A, and Cyclin D1 .

Molecular Mechanism

The molecular mechanism of Soyasapogenol A involves its interaction with the CARF protein. This interaction leads to the downregulation of pATR-Chk1 signaling, resulting in caspase-mediated apoptosis . It also results in the inactivation of β-catenin/Vimentin/hnRNPK-mediated EMT signaling, leading to a decrease in the migration and invasion of cancer cells .

Temporal Effects in Laboratory Settings

The effects of Soyasapogenol A have been observed over time in laboratory settings. For instance, it has been shown that 1–20 μM of Soyasapogenol A showed no cell proliferation effects, whereas 30–100 μM of Soyasapogenol A increased cell proliferation in MC3T3-E1 cells .

Dosage Effects in Animal Models

In animal models, the effects of Soyasapogenol A vary with different dosages. After oral administration in rats, there was a bimodal phenomenon in the absorption process. The bioavailability of Soyasapogenol A was superior, reaching more than 60% .

Metabolic Pathways

Soyasapogenol A is involved in various metabolic pathways. Both phase I and II metabolic transformation types of Soyasapogenols, including oxidation, dehydrogenation, hydrolysis, dehydration, deoxidization, phosphorylation, sulfation, glucoaldehyde acidification, and conjugation with cysteine, have been identified .

Transport and Distribution

Soyasapogenol A is transported and distributed within cells and tissues. A study has identified GmMATE100 as the first soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .

Subcellular Localization

Soyasapogenol A is localized to the vacuolar membrane in both plant and yeast cells . This localization is crucial for its activity and function within the cell.

准备方法

合成路线和反应条件: 大豆皂苷元A 的制备通常涉及从大豆种子中提取。 提取过程包括冷冻大豆样品,然后真空干燥和溶剂提取 . 高静水压处理也已被用于改变大豆中this compound 的含量 .

工业生产方法: this compound 的工业生产主要基于从大豆中提取。 该过程涉及使用溶剂从大豆基质中提取化合物,然后进行纯化步骤以分离this compound .

化学反应分析

反应类型: 大豆皂苷元A 经历各种化学反应,包括氧化、还原和取代反应。 这些反应受羟基的存在和齐墩果烷骨架的影响 .

常用试剂和条件:

氧化: 可使用高锰酸钾和三氧化铬等常见氧化剂来氧化this compound。

还原: 硼氢化钠和氢化铝锂等还原剂用于还原反应。

主要产物: 这些反应形成的主要产物包括this compound 的各种氧化、还原和取代衍生物,这些衍生物可进一步用于不同的应用 .

相似化合物的比较

大豆皂苷元A 在三萜类化合物中是独一无二的,因为它具有特定的结构和生物活性。类似的化合物包括:

大豆皂苷元B: 另一种来自大豆的三萜类化合物,具有类似但不同的生物活性.

熊果酸: 具有抗炎和抗癌特性的三萜类化合物.

齐墩果酸: 以其保肝和抗糖尿病作用而闻名.

属性

IUPAC Name |

9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDWAYFUFNQLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

508-01-0 | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

308 - 312 °C | |

| Record name | Soyasapogenol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Soyasapogenol A?

A1: Soyasapogenol A has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol. [, ]

Q2: How is Soyasapogenol A structurally characterized?

A2: Soyasapogenol A is characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques help determine its structure, including the position of functional groups and the connectivity of atoms. [, , , , , ]

Q3: Where is Soyasapogenol A primarily found within the soybean seed?

A3: Soyasapogenol A is mainly concentrated in the axis of the seed, with lower concentrations found in the cotyledons and seed coat. [, ]

Q4: How does the distribution of Soyasapogenol A differ within a soybean seedling?

A4: In soybean seedlings, the root (radicle) contains the highest concentration of Soyasapogenol A, while the plumule shows the highest concentration of Soyasapogenol B. []

Q5: How is Soyasapogenol A biosynthesized in soybeans?

A5: Soyasapogenol A is synthesized from 2,3-oxidosqualene through a series of enzymatic reactions. β-amyrin is a key intermediate in this pathway. A cytochrome P450 monooxygenase, specifically CYP72A69 encoded by the Sg-5 gene, is responsible for hydroxylating the precursor to form Soyasapogenol A. [, , ]

Q6: Are there any genetic variations affecting Soyasapogenol A content in soybeans?

A6: Yes, several genes influence Soyasapogenol A content and composition. The Sg-1 locus controls the terminal sugar species attached to Soyasapogenol A, influencing bitterness. The Sg-5 gene, encoding CYP72A69, plays a crucial role in Soyasapogenol A biosynthesis. Mutations in Sg-5 can lead to a lack of group A saponins, including those containing Soyasapogenol A. [, , , ]

Q7: What are the reported biological activities of Soyasapogenol A?

A7: Soyasapogenol A has been shown to possess anti-tumor activity against colon cancer cells (HT-29) in vitro. It exhibits a stronger inhibitory effect compared to its glycosylated counterparts, the group A soyasaponins. [, ]

Q8: How does the activity of Soyasapogenol A compare to Soyasapogenol B?

A8: Soyasapogenol A generally exhibits lower bioactivity compared to soyasapogenol B. For example, soyasapogenol A shows significantly less anti-HSV-1 activity than soyasapogenol B. This difference in activity might be due to the presence of a hydroxyl group at the C-21 position in soyasapogenol A. [, ]

Q9: Are there potential applications of Soyasapogenol A in the food industry?

A9: While Soyasapogenol A contributes to the undesirable taste of soy products, research is ongoing to modify its structure or reduce its content in soybeans to improve palatability. This could be achieved through breeding programs targeting specific genes involved in Soyasapogenol A biosynthesis, such as Sg-5. [, , ]

Q10: Are there any known methods for modifying Soyasapogenol A to enhance its bioactivity?

A10: Microbial transformation of soyasapogenol A has been explored to generate derivatives with potentially improved bioactivity, particularly anti-inflammatory properties. [, ]

Q11: What are the key areas for future research on Soyasapogenol A?

A11: Further research is needed to fully understand the biosynthesis and regulation of Soyasapogenol A in soybeans. Investigating the structure-activity relationship of Soyasapogenol A and its derivatives could lead to the development of novel compounds with improved taste and enhanced bioactivity. Additionally, exploring the potential use of Soyasapogenol A as a platform for developing new therapeutics through chemical modification or biotransformation holds promise. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)